molecular formula C14H14FNO4S B2370683 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene CAS No. 2418726-26-6

1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene

Cat. No.: B2370683
CAS No.: 2418726-26-6
M. Wt: 311.33
InChI Key: FZTYLTKZXGIAKE-UHFFFAOYSA-N
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Description

1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene is an organic compound with the molecular formula C14H14FNO4S and a molecular weight of 311.33. This compound is characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a methoxybenzene moiety through a methylamino linkage.

Preparation Methods

The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonylation: The amino group is reacted with fluorosulfonyl chloride to introduce the fluorosulfonyloxy group.

    Coupling: Finally, the fluorosulfonyloxyphenyl derivative is coupled with 2-methoxybenzene through a methylamino linkage.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The fluorosulfonyloxy group can be reduced to a hydroxyl group.

    Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene can be compared with similar compounds such as:

    1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene: Similar structure but with a propoxy group instead of a methoxy group.

    1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-fluorosulfonyloxyphenyl)methylamino]-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S/c1-19-14-5-3-2-4-13(14)16-10-11-6-8-12(9-7-11)20-21(15,17)18/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTYLTKZXGIAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=C(C=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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